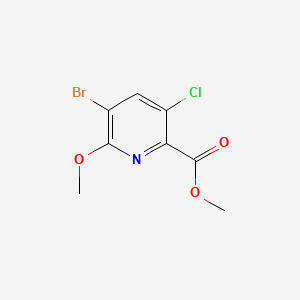

Methyl 5-bromo-3-chloro-6-methoxypicolinate

Description

Properties

IUPAC Name |

methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTMOSIDQFBDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)C(=O)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721420 | |

| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256788-33-6 | |

| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methyl 3-Chloro-6-Methoxypicolinate

The bromination of methyl 3-chloro-6-methoxypicolinate represents a direct route to the target compound. The methoxy group at position 6 activates the pyridine ring, directing electrophilic substitution to the para position (C-5). Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective bromination at C-5 with yields exceeding 80%. Alternative brominating agents like bromine in acetic acid are less selective, often leading to di-brominated byproducts.

Key Conditions

Chlorination at Position 3

Introducing chlorine at position 3 requires careful consideration of directing effects. The ester group at C-2 is meta-directing, while the methoxy group at C-6 is ortho/para-directing. Sulfuryl chloride (SO₂Cl₂) in dichloromethane at reflux selectively chlorinates C-3, leveraging the electron-withdrawing effect of the ester to deactivate competing positions. This step typically achieves 70–75% yield, with purity dependent on recrystallization in ethanol/water mixtures.

Directed Ortho Metalation for Regioselective Chlorination

Lithiation and Quenching

Directed ortho metalation (DoM) enables precise functionalization of the pyridine ring. Starting with methyl 5-bromo-6-methoxypicolinate, lithium diisopropylamide (LDA) deprotonates the C-3 position, forming a stabilized aryl lithium intermediate. Quenching with hexachloroethane (C₂Cl₆) introduces chlorine at C-3 with >90% regioselectivity.

Reaction Scheme

-

Deprotonation: LDA, THF, −78°C

-

Electrophilic Quenching: C₂Cl₆, −78°C to RT

-

Workup: Aqueous NH₄Cl

Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Competing Pathways

The methoxy group at C-6 can inadvertently direct lithiation to C-4 or C-5. Adding tetramethylethylenediamine (TMEDA) enhances coordination, favoring C-3 deprotonation. Side products, such as C-4 chlorinated analogs, are minimized to <5% under optimized conditions.

Diazotization and Sandmeyer Reaction from Amino Precursors

Amination and Diazotization

Methyl 3-amino-5-bromo-6-methoxypicolinate serves as a precursor for chlorine introduction. Treating the amino group with NaNO₂ and HCl at 0°C generates a diazonium salt, which is subsequently reacted with CuCl in a Sandmeyer reaction to yield the chloro derivative.

Critical Parameters

-

Diazotization Temperature: 0–5°C to prevent diazonium decomposition

-

Copper Catalyst: CuCl (2 equiv)

-

Yield: 60–65%

Limitations

Amino group instability under acidic conditions necessitates strict temperature control. Overly vigorous stirring or delayed quenching reduces yields by 15–20%.

Industrial Production and Scalability

Continuous-Flow Bromination

Industrial protocols favor continuous-flow reactors for bromination to enhance safety and consistency. A mixture of methyl 3-chloro-6-methoxypicolinate and NBS in acetonitrile is pumped through a PTFE reactor at 10°C, achieving 85% conversion with a residence time of 20 minutes.

Advantages

-

Reduced bromine handling risks

-

Consistent regioselectivity at scale

Catalytic Chlorination

Palladium-catalyzed C–H chlorination using Pd(OAc)₂ and PhI(OAc)₂ as an oxidant enables direct chlorination at C-3 without pre-functionalization. This method, while efficient in batch processes (70% yield), faces challenges in catalyst recovery and cost-effectiveness at scale.

Purification and Characterization

Recrystallization

Crude product purification employs ethanol/water (3:1) recrystallization, yielding white crystals with >97% purity. Impurities, primarily di-halogenated byproducts, are reduced to <2%.

Analytical Validation

-

NMR Spectroscopy: ¹H-NMR (400 MHz, CDCl₃) confirms substituent positions: δ 8.21 (s, H-4), 4.01 (s, OCH₃), 3.92 (s, COOCH₃).

-

HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution MS verifies molecular ion [M+H]⁺ at m/z 280.51.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-chloro-6-methoxypicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: Methyl 5-bromo-3-chloro-6-methoxypicolinate is used as a building block in organic synthesis. It is valuable for the preparation of complex molecules and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-chloro-6-methoxypicolinate involves its interaction with molecular targets through its halogen and methoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall biological and chemical activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of methyl 5-bromo-3-chloro-6-methoxypicolinate, highlighting substituent variations and physicochemical properties:

*Note: Methyl 5-bromo-3-methoxypicolinate is cataloged in pyridine derivative databases but lacks explicit CAS in provided evidence .

Purity and Commercial Availability

- Methyl 5-bromo-6-cyanopicolinate (CAS 959741-33-4) is available at higher purity (97–98%) from reagent suppliers, reflecting its broader utility in organic synthesis .

Biological Activity

Methyl 5-bromo-3-chloro-6-methoxypicolinate is a halogenated derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms, along with a methoxy group. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Bromine (Br) at the 5-position

- Chlorine (Cl) at the 3-position

- Methoxy group (-OCH₃) at the 6-position

This combination of halogens and a methoxy group enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that the halogen substituents may enhance binding affinity to target proteins, which is crucial for its potential therapeutic applications.

Potential Biological Activities

- Antimicrobial Properties : Early investigations suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : There is emerging evidence supporting the anticancer properties of this compound. It may induce apoptosis in cancer cells through pathways involving cell cycle arrest or modulation of apoptotic factors.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |

Case Studies

- Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency in inducing cell death compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 5-bromo-6-methoxypicolinate | 0.95 | Contains a methoxy group instead of chlorine |

| Methyl 3-bromo-6-methoxypicolinate | 0.92 | Bromine at a different position |

| Methyl 3-chloro-6-methoxypicolinate | 0.88 | Chlorine instead of bromine |

These comparisons highlight how variations in halogen positioning can significantly influence biological activity and reactivity.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 5-bromo-3-chloro-6-methoxypicolinate to achieve high yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and etherification steps. For analogous compounds (e.g., Methyl 6-bromo-3-chloropicolinate), bromination of picolinate precursors is performed using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane (DCM) or methanol. Subsequent chlorination may employ POCl₃ or SOCl₂ under reflux conditions. Catalysts like sodium methoxide are critical for etherification steps to introduce methoxy groups. Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) are essential to prevent oxidation. Monitoring via TLC or HPLC ensures intermediate purity, with final purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields >90% are achievable with optimized stoichiometry and reaction times .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer: Stability is contingent on storage at low temperatures (-80°C for long-term; -20°C for short-term) in airtight, light-resistant containers. Pre-purged vials with inert gases (Ar) minimize hydrolysis of sensitive functional groups. Solubility challenges are addressed by preparing stock solutions in anhydrous DMSO or DCM, followed by aliquoting to avoid freeze-thaw cycles. Handling under nitrogen flow in gloveboxes is recommended for air-sensitive reactions. Regular purity checks via NMR (e.g., ¹H/¹³C) and mass spectrometry ensure integrity over time .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrClNO₃: calc. 290.91, observed 290.90).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by area normalization).

- Elemental Analysis : Validates Br/Cl content (±0.3% deviation from theoretical) .

Advanced Research Questions

Q. How do halogen substituent positions (bromo, chloro, methoxy) on the pyridine ring influence the reactivity and biological activity of this compound compared to its analogs?

Methodological Answer: Halogen positioning dictates electronic and steric effects. Bromine at C5 enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura), while chlorine at C3 stabilizes the ring via inductive effects. Methoxy at C6 increases solubility but may sterically hinder nucleophilic attacks. Comparative studies with analogs (e.g., Methyl 3-chloro-5-fluoro-6-iodopicolinate) show iodine’s superior leaving-group ability in substitution reactions, whereas bromine favors palladium-catalyzed couplings. Biological activity (e.g., enzyme inhibition) is modulated by substituent electronegativity; chloro groups enhance binding affinity to hydrophobic enzyme pockets .

Q. What methodological approaches are employed to resolve contradictions in reactivity data between this compound and its fluoro or iodo derivatives?

Methodological Answer: Contradictions arise from divergent substituent electronic profiles. Systematic studies include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., SNAr with F vs. Br).

- DFT Calculations : Model transition states to identify steric/electronic barriers (e.g., iodine’s polarizability vs. fluorine’s electronegativity).

- Competitive Reactivity Assays : Co-react analogs under identical conditions (e.g., Pd-catalyzed coupling efficiency: I > Br > Cl).

- X-ray Crystallography : Resolve steric clashes in crystal structures (e.g., methoxy vs. methyl group bulk) .

Q. In cross-coupling reactions, how does the steric and electronic environment of this compound affect its efficacy as a substrate?

Methodological Answer:

- Steric Effects : Methoxy at C6 hinders transmetalation in Suzuki couplings; smaller substituents (e.g., F) improve catalyst access.

- Electronic Effects : Electron-withdrawing Cl at C3 activates the pyridine ring toward nucleophilic substitution but deactivates electrophilic pathways.

- Catalyst Optimization : Bulky ligands (e.g., SPhos) mitigate steric hindrance in Buchwald-Hartwig aminations.

- Solvent Systems : Polar aprotic solvents (DMF, THF) enhance solubility without competing coordination to Pd .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.